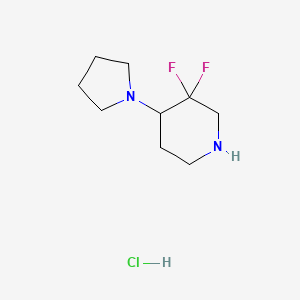
5-Fluoropyridine-2,3-dicarboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoropyridine-2,3-dicarboxylic acid hydrochloride is a fluorinated pyridine derivative. This compound is of interest due to its unique chemical properties, which include the presence of both fluorine and carboxylic acid groups on the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution of a nitro group by fluorine, followed by the addition of hydrochloric acid to form the hydrochloride salt . Another approach involves the diazotization of substituted 2-aminopyridines with sodium nitrite in hydrofluoric acid .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general principles of fluorination and subsequent acidification to form the hydrochloride salt are likely employed on a larger scale .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoropyridine-2,3-dicarboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carboxylic acid groups can participate in redox reactions, although specific examples for this compound are limited.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium nitrite and hydrofluoric acid are commonly used.
Acid-Base Reactions: Hydrochloric acid is used to form the hydrochloride salt.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines .
Applications De Recherche Scientifique
5-Fluoropyridine-2,3-dicarboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.
Materials Science: Its unique chemical properties make it useful in the development of new materials.
Biological Research: It can be used in studies involving fluorinated compounds and their biological activities.
Mécanisme D'action
The mechanism of action of 5-Fluoropyridine-2,3-dicarboxylic acid hydrochloride involves its interaction with molecular targets through its fluorine and carboxylic acid groups. These functional groups can participate in various chemical interactions, such as hydrogen bonding and electrostatic interactions, which can influence the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloropyridine-2,3-dicarboxylic acid: Similar structure but with a chlorine atom instead of fluorine.
5-Bromopyridine-2,3-dicarboxylic acid: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 5-Fluoropyridine-2,3-dicarboxylic acid hydrochloride imparts unique chemical properties, such as increased electronegativity and reactivity, compared to its chlorinated and brominated analogues .
Propriétés
IUPAC Name |
5-fluoropyridine-2,3-dicarboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNO4.ClH/c8-3-1-4(6(10)11)5(7(12)13)9-2-3;/h1-2H,(H,10,11)(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTIFQVFXTXONN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)C(=O)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-2-(Benzo[b]thiophen-2-yl)-4-cyclohexyl-4,5-dihydrooxazole](/img/structure/B8240682.png)












